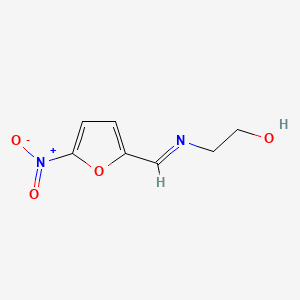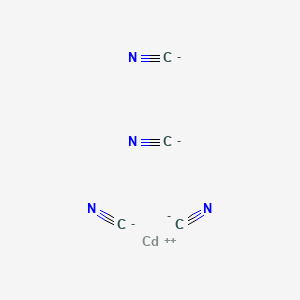
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide is a coordination compound that involves benzene-1,2,4,5-tetracarboxylate as the organic ligand and zirconium as the central metal ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide typically involves the solvothermal reaction of zirconium salts with benzene-1,2,4,5-tetracarboxylic acid. The reaction is carried out in a solvent such as N,N′-dimethylacetamide at elevated temperatures . The reaction conditions, including temperature, pH, and the ratio of reactants, play a crucial role in determining the final structure of the coordination polymer .
Industrial Production Methods
Industrial production of this compound may involve similar solvothermal methods but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the selection of solvents and purification techniques is critical to ensure the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the benzene-1,2,4,5-tetracarboxylate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide has several scientific research applications:
Materials Science:
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Mecanismo De Acción
The mechanism by which benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide exerts its effects involves coordination interactions between the zirconium ion and the benzene-1,2,4,5-tetracarboxylate ligand. These interactions lead to the formation of a stable coordination polymer with unique structural properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: A precursor to the compound, used in the synthesis of various coordination polymers.
Zirconium-based coordination polymers: Similar compounds with different organic ligands, used in similar applications.
Uniqueness
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide is unique due to its specific combination of benzene-1,2,4,5-tetracarboxylate and zirconium, leading to distinct structural and functional properties. Its ability to form stable coordination polymers with high porosity and luminescent properties sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C60H17O56Zr6-11 |
|---|---|
Peso molecular |
2181.1 g/mol |
Nombre IUPAC |
benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide |
InChI |
InChI=1S/6C10H6O8.4H2O.4O.6Zr/c6*11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;;;;;;;;;;;;;;/h6*1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-27 |
Clave InChI |
CSEXDJOTJBUAEZ-UHFFFAOYSA-A |
SMILES canónico |
[H+].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


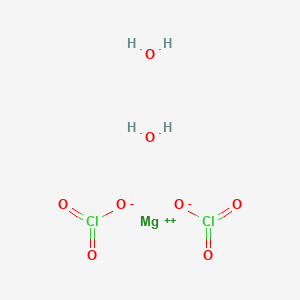
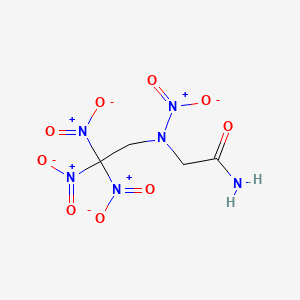
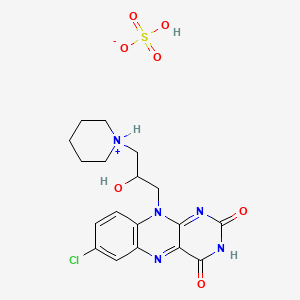

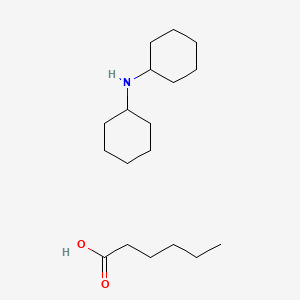
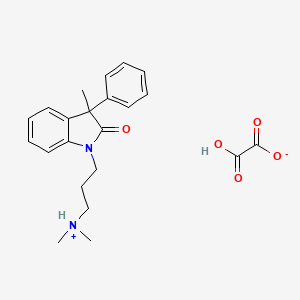

![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
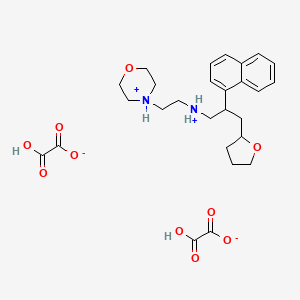
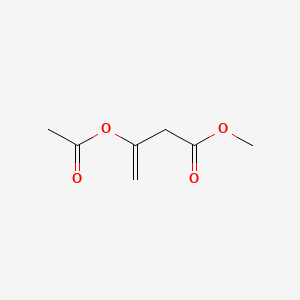
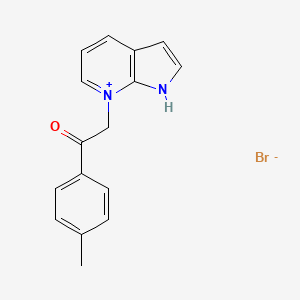
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
